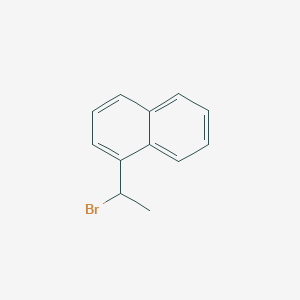

1-(1-Bromoethyl)naphthalene

Vue d'ensemble

Description

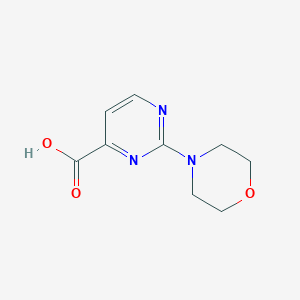

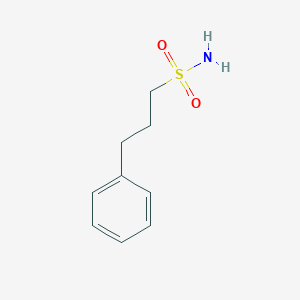

1-(1-Bromoethyl)naphthalene is a brominated naphthalene derivative, which is a compound of interest in various chemical syntheses and applications. It is related to other brominated naphthalenes that have been studied for their reactivity and potential use in creating complex molecular structures.

Synthesis Analysis

The synthesis of brominated naphthalene derivatives can be achieved through various methods. For instance, the synthesis of 1-bromo-4-(bromoacetyl)naphthalene (BBAN), a related compound, involves specific reactions that yield a thiol-reactive phosphorescent probe . Similarly, chemoselective Suzuki–Miyaura reactions have been employed to synthesize aryl-substituted naphthalenes, demonstrating the versatility of bromo-trifluoromethanesulfonyloxy-naphthalenes in creating a variety of naphthalene derivatives . Additionally, bromine-mediated cyclization has been used to construct naphthalene motifs, such as 1,2,3-tribromo-4-aryl naphthalenes, from 1,4-diaryl buta-1,3-diynes .

Molecular Structure Analysis

The molecular structure of brominated naphthalenes can be complex and highly congested, as seen in the synthesis of a PPh2- and BMes2-functionalized 1,8-naphthalene molecule. This molecule exhibits a persistent P–B bond in solution and displays unique reactivity with halogen molecules . The conformation of 1,8-di(bromomethyl)naphthalene, another related compound, has been determined by X-ray structure determination, revealing a twofold symmetry and interactions that suggest some degree of electrostatic binding .

Chemical Reactions Analysis

Brominated naphthalenes participate in a variety of chemical reactions. For example, the reaction of 1,1-difluorocyclopropa[a]naphthalene with MeOH/H+ leads to the formation of methylnaphthoates . The reactivity of brominated naphthalenes with halogen molecules can lead to the isolation of hydrolyzed products, as seen in the case of a highly congested donor–acceptor P–B compound . Furthermore, thermal and photobromination of naphthalene derivatives have been explored, yielding hexabromo- and tetrabromotetralin derivatives, with base-promoted elimination reactions providing various bromo-naphthalenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated naphthalenes are influenced by their molecular structure and the nature of the substituents. The phosphorescence emission of BBAN suggests an efficient intersystem crossing mechanism within the molecule, which is sensitive to solvent effects . The chemoselectivity observed in the Suzuki–Miyaura reactions indicates the influence of steric and electronic parameters on the reactivity of bromo-trifluoromethanesulfonyloxy-naphthalenes . The conformational analysis of 1,8-di(bromomethyl)naphthalene reveals strain relief mechanisms within the molecule, which could impact its reactivity and interactions .

Applications De Recherche Scientifique

1. Environmental Impact Analysis

Brominated hydrocarbons like 1-(1-Bromoethyl)naphthalene are commonly used as flame retardants. Their disposal in incinerators or exposure to fires can lead to the formation of hazardous combustion byproducts, including brominated dioxins. The study by Evans and Dellinger (2003) examined the thermal degradation of 2-bromophenol, a related compound, identifying products like naphthalene and bromonaphthalene. This research is crucial for understanding the environmental impact of such compounds.

2. Material and Supramolecular Chemistry

Bromo-substituted naphthalene derivatives are significant in material and supramolecular chemistry. The synthesis of these derivatives is challenging but crucial for the production of core-substituted 1,4,5,8-naphthalene diimides (cNDIs), which have wide applications. A study by Ping (2012) discusses the selective synthesis of these derivatives, emphasizing their importance in various research fields.

3. Novel Chemical Syntheses

Research into the chemical properties and reactions of 1-(1-Bromoethyl)naphthalene and related compounds has led to the discovery of new synthetic pathways. For example, Müller and Nguyen-Thi (1984) describe the synthesis of 1, 1-Difluoro-1H-cyclopropa[a]naphthalene from 4-bromo-1,2-dihydronaphthalene, revealing novel chemical transformations.

4. Development of Pharmaceuticals

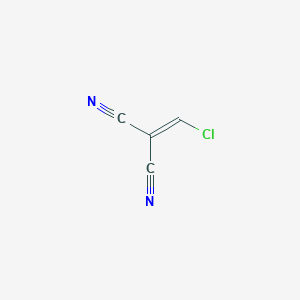

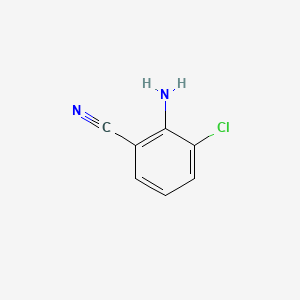

1-(1-Bromoethyl)naphthalene derivatives serve as intermediates in the synthesis of various pharmaceuticals. For example, Ashworth et al. (2003) developed a new synthesis route for 3-Cyano-1-naphthalenecarboxylic acid, an essential intermediate for manufacturing tachykinin receptor antagonists.

5. Solar Cell Technology

Naphthalene derivatives, including those related to 1-(1-Bromoethyl)naphthalene, have been explored for their potential in enhancing the performance of solar cells. The study by Heo et al. (2013) demonstrates the use of naphthalene derivatives as processing additives in bulk heterojunction polymer solar cells, highlighting their potential in renewable energy technology.

Safety And Hazards

1-(1-Bromoethyl)naphthalene may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Propriétés

IUPAC Name |

1-(1-bromoethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Br/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWECYQJPMOAXMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10457642 | |

| Record name | 1-(1-bromoethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Bromoethyl)naphthalene | |

CAS RN |

73765-07-8 | |

| Record name | 1-(1-bromoethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-bromoethyl)naphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.